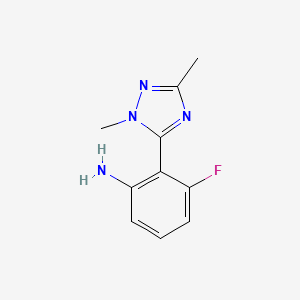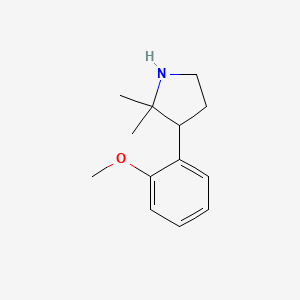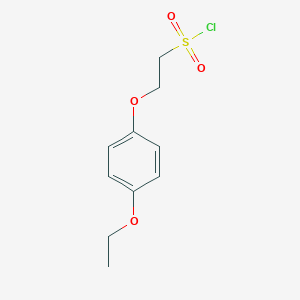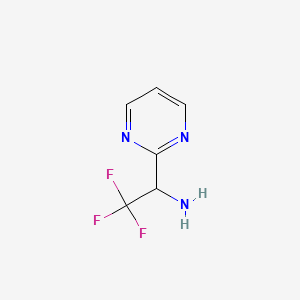
2-Ethoxy-2-(tetrahydro-2h-pyran-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine is an organic compound that features a tetrahydropyran ring, an ethoxy group, and an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine typically involves the reaction of tetrahydropyran derivatives with ethoxy and ethanamine groups. One common method includes the use of tetrahydropyran-2-ol as a starting material, which undergoes etherification with ethyl iodide to form the ethoxy derivative. This intermediate is then subjected to amination reactions to introduce the ethanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The ethoxy and ethanamine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the context of its use, whether in biochemical assays or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound shares the tetrahydropyran ring and ethoxy group but lacks the ethanamine moiety.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar in structure but contains a propynyloxy group instead of an ethoxy group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Features the tetrahydropyran ring with a hydroxylamine group.
Uniqueness
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine is unique due to the combination of its ethoxy and ethanamine groups attached to the tetrahydropyran ring
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2-ethoxy-2-(oxan-3-yl)ethanamine |
InChI |
InChI=1S/C9H19NO2/c1-2-12-9(6-10)8-4-3-5-11-7-8/h8-9H,2-7,10H2,1H3 |
Clave InChI |
IXLWRQKYPVMBMV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN)C1CCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine](/img/structure/B15310010.png)

![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide](/img/structure/B15310034.png)
![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)
aminehydrochloride](/img/structure/B15310045.png)
![rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B15310047.png)


![1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine](/img/structure/B15310058.png)




